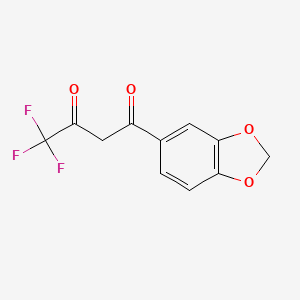
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
概要
説明
The compound 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of similar compounds. The first paper discusses the electrochemistry and electrogenerated chemiluminescence (ECL) of starburst oligofluorenes with a benzene core and fluorene arms, which are structurally distinct but share some common features with the target compound, such as aromaticity and potential for electron transfer . The second paper describes the preparation and reactions of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and their reactions with alkynyltrimethylsilanes, which are relevant for understanding the reactivity of benziodoxole derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1-hydroxybenziodoxoles with sulfonic acids or trimethylsilyl triflate to yield organosulfonyloxy derivatives . Although the synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is not explicitly described, similar strategies could potentially be employed, such as functional group transformations and the use of triflate intermediates for further derivatization.
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit aromaticity due to the benzodioxol moiety, and the presence of a trifluorobutane dione could introduce both steric and electronic effects. The starburst oligofluorenes discussed in the first paper have a rigid three-dimensional structure due to their core and arm design . This suggests that the target compound may also have a defined three-dimensional shape, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of related compounds include the formation of alkynyliodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates when reacting triflate derivatives with alkynyltrimethylsilanes . These reactions demonstrate the potential for the target compound to participate in electrophilic substitution reactions, given the presence of a reactive benzodioxol moiety.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione are not directly reported, the properties of structurally related compounds can provide some insights. The starburst oligofluorenes exhibit strong UV-vis absorption and blue fluorescence emission , suggesting that the target compound may also absorb in the UV-vis spectrum and possibly exhibit fluorescence. The trifluoromethyl groups in the organosulfonyloxy derivatives could confer increased lipophilicity and influence the compound's volatility and solubility .
科学的研究の応用
Photopolymerization Monitoring
1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione has been evaluated as a fluorescent probe for monitoring cationic photopolymerization processes. This compound, when compared to 7-diethylamino-4-methylcoumarin, demonstrates superior sensitivity and a significant hypsochromic shift, making it a valuable tool for real-time monitoring of polymerization progress (Ortyl et al., 2014).
Synthesis of Fluorinated Pyrazole Derivatives
Fluorinated derivatives of 1,1,1-trifluoropentane-2,4-dione and 1-(thien-2-yl)-4,4,4-trifluorobutane-1,3-dione have been synthesized. These compounds react with per(poly)fluorophenylhydrazines to yield N-per(poly)fluorophenyl-5-methyl(or thien-2-yl)-3-trifluoromethylpyrazoles, demonstrating the potential for creating a variety of fluorinated compounds for various applications (Song & Zhu, 2001).
Luminescent Material Development
The compound has been utilized in the development of luminescent materials, particularly in the context of europium(III) complexes. These complexes, which include the β-diketone ligand, have been shown to exhibit enhanced luminescent properties, making them suitable for advanced photonic applications (Liu et al., 2013).
Photostabilization of Polymers
β-dicarbonyl compounds, including 1-phenyl-butane-1,3-dione, have been found to effectively photostabilize polyisoprene, preventing its photodegradation in the presence of protonic solvents. This application is significant in extending the life of polymers exposed to UV radiation, with potential implications in various industries (Wu et al., 1991).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJUCOQPAGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379541 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
306935-39-7 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




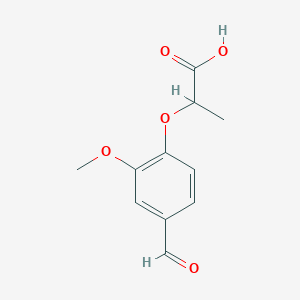


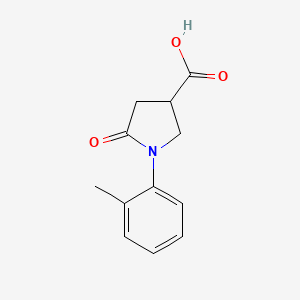
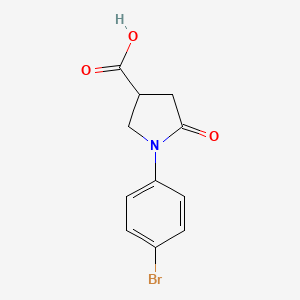
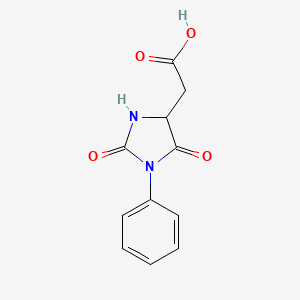
![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)


![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
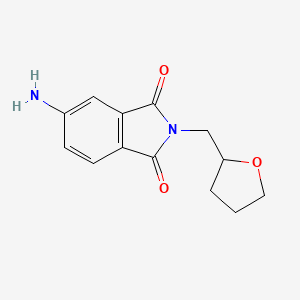
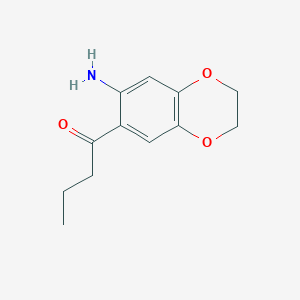
![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)